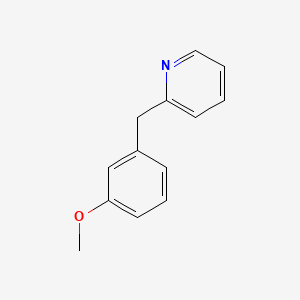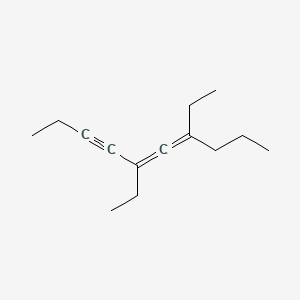
(R)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of ®-3-hydroxy-1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is then heated to a suitable temperature to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or other oxidized forms.
Aplicaciones Científicas De Investigación
®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(2-chloroethoxy)-1-(trifluoromethyl)piperidine
- ®-3-(2-iodoethoxy)-1-(trifluoromethyl)piperidine
- ®-3-(2-fluoroethoxy)-1-(trifluoromethyl)piperidine
Uniqueness
®-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is unique due to the presence of the bromoethoxy group, which can undergo specific chemical reactions that are not possible with other halogenated analogs. The trifluoromethyl group also imparts distinct physicochemical properties, making this compound valuable in various research applications.
Propiedades
Fórmula molecular |
C8H13BrF3NO |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
(3R)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H13BrF3NO/c9-3-5-14-7-2-1-4-13(6-7)8(10,11)12/h7H,1-6H2/t7-/m1/s1 |
Clave InChI |
SUTRLNKQACNECS-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C(F)(F)F)OCCBr |
SMILES canónico |
C1CC(CN(C1)C(F)(F)F)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



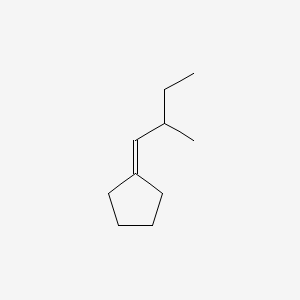

![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)

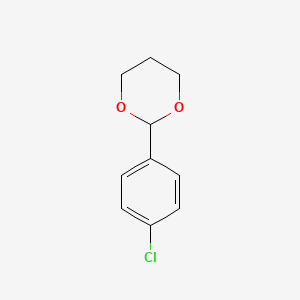

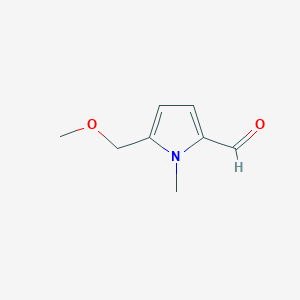
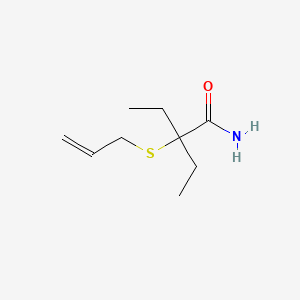
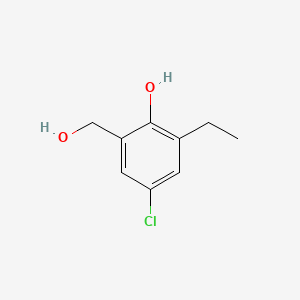

![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
